2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine
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Overview
Description
2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine is a heterocyclic compound that features a fused imidazo[1,2-a]pyridine ring system with a chloromethyl group at the 2-position and a fluorine atom at the 8-position
Mechanism of Action
Target of Action
Compounds with a pyridine core, such as “2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine”, are often used as precursors to pyridine-containing ligands . These ligands can bind to various biological targets, depending on their specific structure and functional groups.
Mode of Action
As an alkylating agent , “this compound” could potentially interact with its targets by transferring its chloromethyl group to a nucleophilic site on the target molecule. This can lead to changes in the target’s structure and function.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common method includes the condensation of 2-chloromethylpyridine with appropriate fluorinated reagents under controlled conditions . The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with different nucleophiles to form a variety of derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Cyclization Reactions: The imidazo[1,2-a]pyridine ring system can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. Typical conditions involve controlled temperatures, inert atmospheres, and the use of solvents such as dimethylformamide or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a wide range of functionalized imidazo[1,2-a]pyridine derivatives, while oxidation reactions may produce corresponding N-oxides .
Scientific Research Applications
2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine has a broad range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the development of bioactive molecules with potential therapeutic effects.
Medicine: It is investigated for its potential as a pharmacophore in drug discovery, particularly in the development of anticancer and antimicrobial agents.
Comparison with Similar Compounds
Similar Compounds
2-Chloromethylpyridine: Shares the chloromethyl group but lacks the fused imidazo[1,2-a]pyridine ring system and fluorine atom.
8-Fluoroimidazo[1,2-a]pyridine: Contains the fluorine atom and imidazo[1,2-a]pyridine ring system but lacks the chloromethyl group.
Uniqueness
2-(Chloromethyl)-8-fluoroimidazo[1,2-a]pyridine is unique due to the combination of its structural features, which confer distinct chemical reactivity and biological activity. The presence of both the chloromethyl group and the fluorine atom enhances its potential as a versatile intermediate in synthetic chemistry and as a candidate for drug development .
Properties
IUPAC Name |
2-(chloromethyl)-8-fluoroimidazo[1,2-a]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFN2/c9-4-6-5-12-3-1-2-7(10)8(12)11-6/h1-3,5H,4H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTMCKRGRXKLJNT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C=C(N=C2C(=C1)F)CCl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1020035-40-8 |
Source
|
Record name | 2-(chloromethyl)-8-fluoroimidazo[1,2-a]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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